![molecular formula C11H20FNO4S B13601713 tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)
tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and a fluorosulfonyl functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate typically involves the reaction of a cyclopentyl derivative with a fluorosulfonyl-containing reagent. The process may include steps such as:
Formation of the cyclopentyl intermediate: This can be achieved through various methods, including cyclization reactions or the use of cyclopentyl halides.
Introduction of the fluorosulfonyl group: This step involves the reaction of the cyclopentyl intermediate with a fluorosulfonyl-containing reagent, such as fluorosulfonyl chloride, under controlled conditions.
Carbamate formation: The final step involves the reaction of the fluorosulfonyl-substituted cyclopentyl intermediate with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring or the fluorosulfonyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the fluorosulfonyl group, potentially converting it to a sulfonyl or sulfide group.
Substitution: The compound can participate in substitution reactions, where the fluorosulfonyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like amines, thiols, or alcohols can be employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced products with sulfonyl or sulfide groups.
Substitution: Substituted products with new functional groups replacing the fluorosulfonyl group.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly those containing carbamate and fluorosulfonyl functionalities.
Biology:
Biochemical Studies: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions involving carbamates and fluorosulfonyl groups.
Medicine:
Drug Development: The compound’s potential biological activity may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
作用机制
The mechanism of action of tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate involves its interaction with molecular targets through its carbamate and fluorosulfonyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context of its use. The compound may also participate in covalent bonding with target molecules, leading to irreversible modifications and subsequent biological effects.
相似化合物的比较
- tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate
- tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]methyl}carbamate
- tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]propyl}carbamate
Comparison:
- Structural Differences: The primary difference lies in the nature of the substituent attached to the carbamate group. While tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate contains a cyclopentyl ring, the similar compounds listed above contain phenyl rings with varying alkyl chain lengths.
- Reactivity: The presence of a cyclopentyl ring in this compound may confer different reactivity and stability compared to the phenyl-containing analogs.
- Applications: The unique structure of this compound may make it more suitable for specific applications, such as those requiring enhanced ring strain or specific steric effects.
属性
分子式 |
C11H20FNO4S |
|---|---|
分子量 |
281.35 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(fluorosulfonylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20FNO4S/c1-10(2,3)17-9(14)13-11(6-4-5-7-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14) |
InChI 键 |
KAMUSDAYZURVFV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CS(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


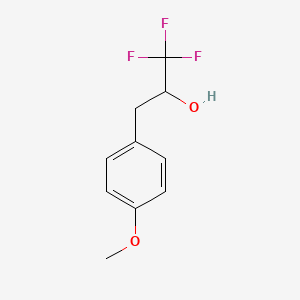

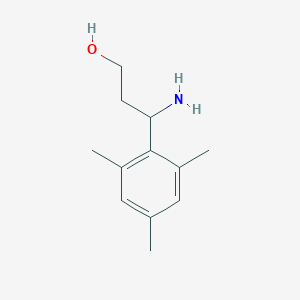
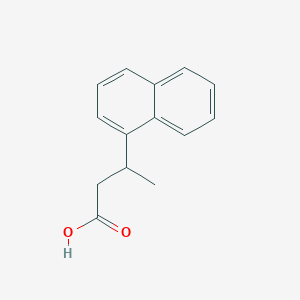

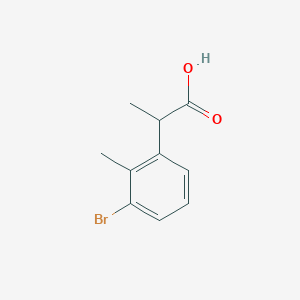

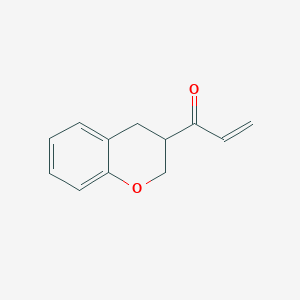

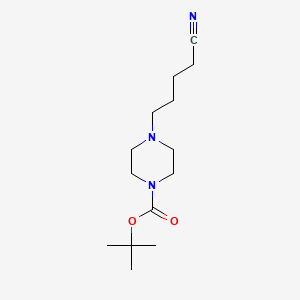
![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)



